REACTION_CXSMILES
|
[CH:1]([NH2:4])([CH3:3])[CH3:2].Cl[C:6]1[CH:11]=[C:10]([CH3:12])[N:9]=[C:8]([S:13][CH3:14])[N:7]=1>C1COCC1>[CH:1]([NH:4][C:6]1[CH:11]=[C:10]([CH3:12])[N:9]=[C:8]([S:13][CH3:14])[N:7]=1)([CH3:3])[CH3:2]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)N
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC(=NC(=C1)C)SC
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
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Type
|
CUSTOM
|
Details
|
stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Residual POCl3 caused smoking and bubbling
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
CUSTOM
|
Details
|
was done at 0° C
|
Type
|
CUSTOM
|
Details
|
Once acid was quenched
|
Type
|
ADDITION
|
Details
|
an additional 50 mL of isopropylamine was added
|
Type
|
CUSTOM
|
Details
|
the pressure tube was sealed
|
Type
|
CUSTOM
|
Details
|
was brought to 60° C.
|
Type
|
CUSTOM
|
Details
|
Solvent was evaporated
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)NC1=NC(=NC(=C1)C)SC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |